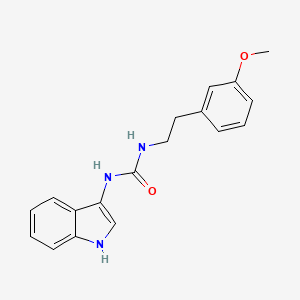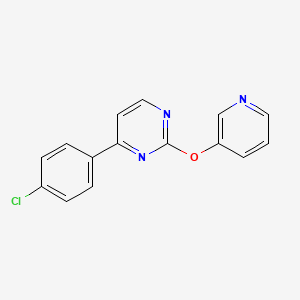
4-(4-Chlorophenyl)-2-(3-pyridinyloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(4-Chlorophenyl)-2-(3-pyridinyloxy)pyrimidine” is a chemical compound with the molecular formula C15H10ClN3O . It’s a pyrimidine derivative, a class of compounds that exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization processes or domino reactions . For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenyl)-2-(3-pyridinyloxy)pyrimidine” consists of a pyrimidine ring attached to a pyridine ring via an oxygen atom, and a chlorophenyl group .Scientific Research Applications
Synthesis and Biological Applications
Research has shown that pyrimidine derivatives exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects. One study demonstrates the design and synthesis of novel pyrimidine derivatives with potent anti-inflammatory and analgesic activities. This study highlights the importance of the substituent nature on the pyrimidine ring in determining the compound's biological activities, with chlorophenyl substitution showing significant potency (Muralidharan, S. James Raja, Asha Deepti, 2019).
Material Science and Optics
In the realm of material science, pyrimidine derivatives have found applications in nonlinear optics (NLO), a field that deals with the interaction of light with materials in a nonlinear manner. A comparative study between DFT/TDDFT and experimental data on thiopyrimidine derivatives, which are closely related to pyrimidine structures, reveals their promising applications in medicine and NLO fields. These compounds, especially with chlorophenyl groups, have been shown to exhibit considerable NLO character, recommending their use in optoelectronic high-tech applications (A. Hussain et al., 2020).
Antimicrobial and Anticancer Properties
The synthesis of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives and their evaluation as antibacterial agents demonstrate the significance of pyrimidine-based compounds in developing new pharmaceuticals. The study indicates that the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituent attached to phenyl rings, such as chlorophenyl, are critical for the antibacterial activity of these compounds (J. Cieplik, Małgorzata Raginia, J. Pluta, O. Gubrynowicz, I. Bryndal, T. Lis, 2008).
Additionally, an environmentally friendly, one-pot ultrasound-promoted synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives has been reported. The in-vitro anticancer activities of these compounds against various human tumor cell lines highlight the potential of chlorophenyl-pyrimidine derivatives in anticancer drug development. Among the synthesized derivatives, one compound with a 3-hydroxy-4-methoxyphenyl substituent showed the highest GI50 values across multiple cancer cell lines, underscoring the impact of substituents on the pyrimidine core's therapeutic efficacy (S. Tiwari et al., 2016).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-pyridin-3-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-12-5-3-11(4-6-12)14-7-9-18-15(19-14)20-13-2-1-8-17-10-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVJFAWXQLAENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(3-pyridinyloxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2674358.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2674359.png)

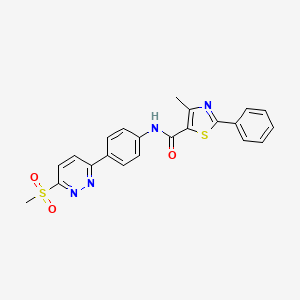
![N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2674366.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2674368.png)
![N,N-dimethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2674369.png)
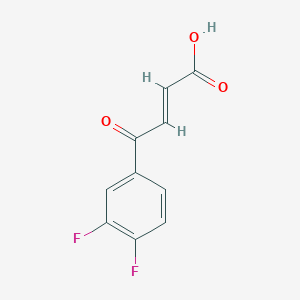
![3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674371.png)
![Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate](/img/structure/B2674372.png)
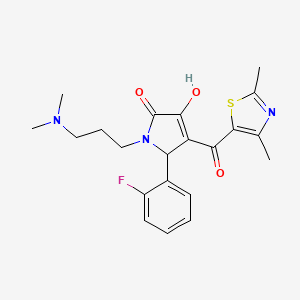
ammoniumolate](/img/structure/B2674375.png)

